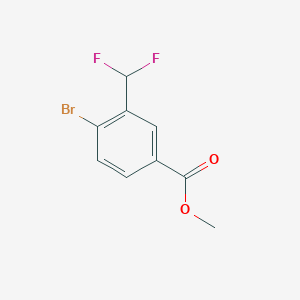

Methyl 4-bromo-3-(difluoromethyl)benzoate

Beschreibung

Methyl 4-bromo-3-(difluoromethyl)benzoate is a fluorinated aromatic ester characterized by a bromine substituent at the para position and a difluoromethyl group at the meta position of the benzene ring (Figure 1). This compound belongs to the class of alkyl benzoates, which are widely utilized in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric properties . The difluoromethyl group (-CF₂H) introduces unique stereoelectronic effects, influencing reactivity, solubility, and metabolic stability .

Eigenschaften

IUPAC Name |

methyl 4-bromo-3-(difluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIUYXNLLVZDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-(difluoromethyl)benzoate typically involves the bromination and difluoromethylation of methyl benzoate derivatives. One common method includes the following steps:

Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.

Difluoromethylation: The brominated intermediate is then subjected to difluoromethylation using difluoromethylating agents like difluoromethyl iodide (CF2HI) under basic conditions.

Industrial Production Methods

Industrial production of methyl 4-bromo-3-(difluoromethyl)benzoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-bromo-3-(difluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The difluoromethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in acidic medium.

Major Products

Substitution: Various substituted benzoates depending on the nucleophile used.

Reduction: Methyl 4-bromo-3-(difluoromethyl)benzyl alcohol.

Oxidation: 4-bromo-3-(difluoromethyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-3-(difluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of methyl 4-bromo-3-(difluoromethyl)benzoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Electronic Differences

The substituents on the benzoate scaffold significantly alter physicochemical properties. Key analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of Methyl 4-bromo-3-(difluoromethyl)benzoate with Analogs

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in Methyl 4-bromo-3-(trifluoromethyl)benzoate exerts stronger inductive effects compared to the difluoromethyl (-CF₂H) group, enhancing metabolic resistance but reducing solubility .

- Reactivity : The bromomethyl (-CH₂Br) substituent in Methyl 4-bromo-3-(bromomethyl)benzoate increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the difluoromethyl analog .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

| Property | Methyl 4-bromo-3-(difluoromethyl)benzoate | Methyl 4-bromo-3-(trifluoromethyl)benzoate | Methyl 4-bromo-3-(bromomethyl)benzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~261.0 | ~277.0 | ~307.9 |

| LogP (Predicted) | ~2.8 | ~3.2 | ~3.5 |

| Dipole Moment (Debye) | Moderate (CF₂H polarity) | High (CF₃ polarity) | Low (CH₂Br non-polarity) |

| Solubility in Ethyl Acetate | High | Moderate | Low |

- Spectroscopic Behavior: The solvatochromic effects observed in analogous benzoates (e.g., methyl benzoate derivatives) suggest that the difluoromethyl group may cause redshifted absorbance due to its electron-withdrawing nature, similar to trifluoromethyl analogs but less pronounced .

- Thermal Stability: Fluorinated analogs like Methyl 4-[4-(difluoromethyl)phenyl]benzoate exhibit improved thermal stability compared to non-fluorinated derivatives, a trait likely shared by the target compound .

Biologische Aktivität

Methyl 4-bromo-3-(difluoromethyl)benzoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl 4-bromo-3-(difluoromethyl)benzoate features a benzene ring substituted with a bromine atom and a difluoromethyl group, which enhances its lipophilicity and biological interaction potential. The molecular formula is , and its molecular weight is approximately 265.06 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrF₂O₂ |

| Molecular Weight | 265.06 g/mol |

| Functional Groups | Bromine, Difluoromethyl |

The biological activity of methyl 4-bromo-3-(difluoromethyl)benzoate is primarily attributed to its interaction with various biological targets. The difluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interactions with enzymes and receptors.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It may interact with cellular receptors, influencing signal transduction pathways associated with various physiological responses.

Biological Activities

Research indicates that methyl 4-bromo-3-(difluoromethyl)benzoate exhibits several biological activities, including:

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that methyl 4-bromo-3-(difluoromethyl)benzoate significantly reduced pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited selective cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM .

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial properties .

Comparison with Related Compounds

To understand the uniqueness of methyl 4-bromo-3-(difluoromethyl)benzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Methyl 4-bromo-3-methylbenzoate | Methyl group instead of difluoromethyl | Moderate anti-inflammatory effects |

| Methyl 4-bromo-3-(trifluoromethyl)benzoate | Trifluoromethyl group | Enhanced cytotoxicity against cancer cells |

| Methyl 4-chloro-3-(difluoromethyl)benzoate | Chlorine instead of bromine | Lower antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.